2-(n-Butylthio)phenethyl alcohol
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Overview
Description
2-(n-Butylthio)phenethyl alcohol is an organic compound with the molecular formula C12H18OS It contains a phenethyl alcohol moiety substituted with a butylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(n-Butylthio)phenethyl alcohol typically involves the reaction of phenethyl alcohol with n-butylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where the hydroxyl group of phenethyl alcohol is replaced by the butylthio group. This reaction can be facilitated by using a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by the addition of n-butylthiol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(n-Butylthio)phenethyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Formation of 2-(n-Butylthio)phenylacetaldehyde or 2-(n-Butylthio)phenylacetic acid.
Reduction: Formation of 2-(n-Butylthio)ethylbenzene.
Substitution: Formation of 2-(n-Butylthio)phenethyl halides or amines.
Scientific Research Applications
2-(n-Butylthio)phenethyl alcohol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(n-Butylthio)phenethyl alcohol involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. It may also interact with enzymes and receptors, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Phenethyl alcohol: Lacks the butylthio group, making it less hydrophobic and with different reactivity.
2-(n-Butylthio)benzyl alcohol: Similar structure but with the hydroxyl group attached to the benzyl position instead of the phenethyl position.
2-(n-Butylthio)phenol: Contains a hydroxyl group directly attached to the aromatic ring.
Uniqueness
2-(n-Butylthio)phenethyl alcohol is unique due to the presence of both the phenethyl alcohol and butylthio functionalities. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
2-(2-butylsulfanylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-2-3-10-14-12-7-5-4-6-11(12)8-9-13/h4-7,13H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBGYQIBXMYABH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=CC=C1CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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